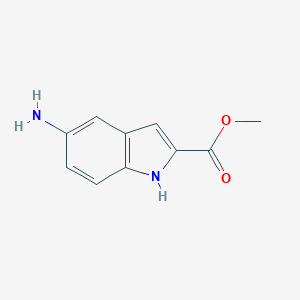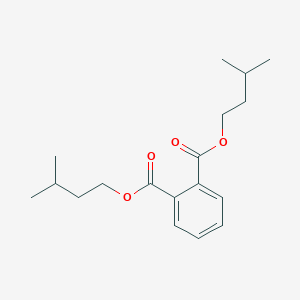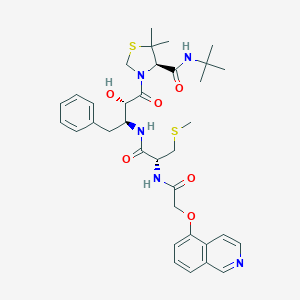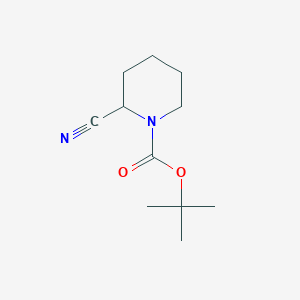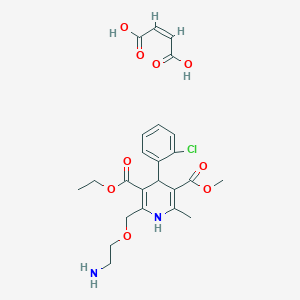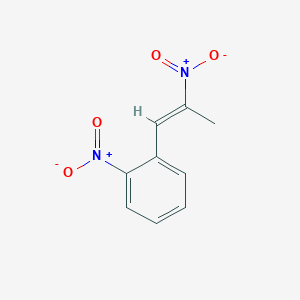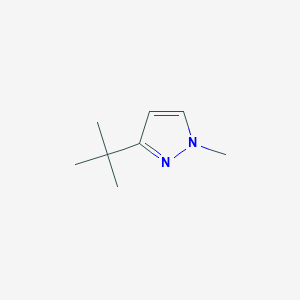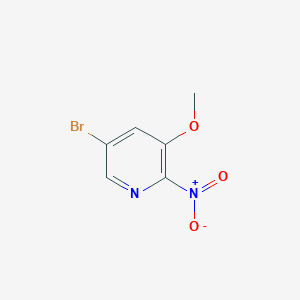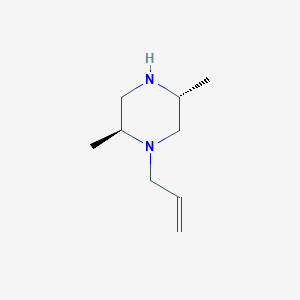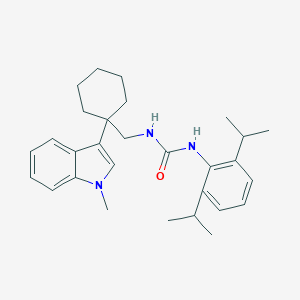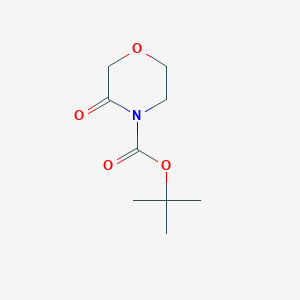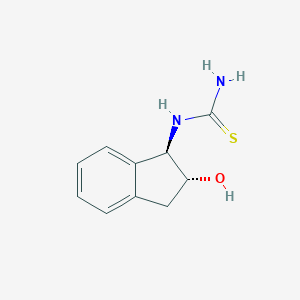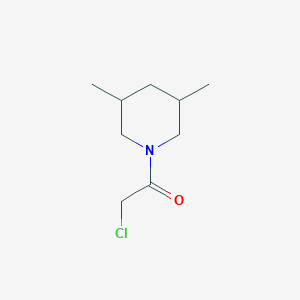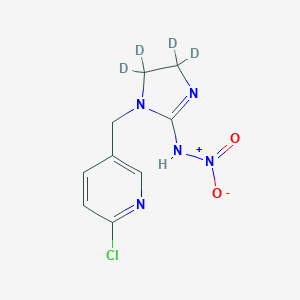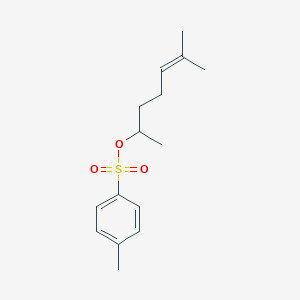
1,5-Dimethyl-4-hexenyl 4-methylbenzenesulfonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,5-Dimethyl-4-hexenyl 4-methylbenzenesulfonate is a chemical compound that is used in various scientific research applications. It is a sulfonate ester that is commonly used as a reagent in organic chemistry. This compound is also known as DMHMS and is used in the synthesis of various organic compounds.
作用機序
The mechanism of action of 1,5-Dimethyl-4-hexenyl 4-methylbenzenesulfonate is not well understood. However, it is known to react with various functional groups such as alcohols, amines, and thiols. It is also known to undergo nucleophilic substitution reactions.
生化学的および生理学的効果
1,5-Dimethyl-4-hexenyl 4-methylbenzenesulfonate has no known biochemical or physiological effects. It is used solely as a reagent in scientific research applications.
実験室実験の利点と制限
The advantages of using 1,5-Dimethyl-4-hexenyl 4-methylbenzenesulfonate in lab experiments are that it is readily available, easy to handle, and has a high purity. The limitations are that it is expensive and has limited solubility in organic solvents.
将来の方向性
There are several future directions for the use of 1,5-Dimethyl-4-hexenyl 4-methylbenzenesulfonate in scientific research. One direction is to study its potential as a reagent in the synthesis of new drugs. Another direction is to investigate its potential as a tool for studying the mechanism of action of enzymes. Additionally, it can be used in the synthesis of new organic compounds for various applications such as materials science and catalysis.
Conclusion:
In conclusion, 1,5-Dimethyl-4-hexenyl 4-methylbenzenesulfonate is a chemical compound that is commonly used as a reagent in scientific research applications. It is used in organic synthesis, pharmaceutical research, and biochemistry. Its mechanism of action is not well understood, but it is known to react with various functional groups. It has no known biochemical or physiological effects and has advantages and limitations for lab experiments. There are several future directions for the use of 1,5-Dimethyl-4-hexenyl 4-methylbenzenesulfonate in scientific research, including its potential as a reagent in the synthesis of new drugs and as a tool for studying the mechanism of action of enzymes.
合成法
The synthesis of 1,5-Dimethyl-4-hexenyl 4-methylbenzenesulfonate involves the reaction of 4-methylbenzenesulfonyl chloride with 1,5-dimethyl-4-hexen-1-ol in the presence of a base such as pyridine. The reaction takes place at room temperature and the product is obtained after purification by column chromatography.
科学的研究の応用
1,5-Dimethyl-4-hexenyl 4-methylbenzenesulfonate is used in various scientific research applications such as organic synthesis, pharmaceutical research, and biochemistry. It is commonly used as a reagent in organic chemistry for the synthesis of various organic compounds. It is also used in the pharmaceutical industry for the synthesis of drugs. In biochemistry, it is used as a tool to study the mechanism of action of enzymes.
特性
CAS番号 |
4582-61-0 |
|---|---|
製品名 |
1,5-Dimethyl-4-hexenyl 4-methylbenzenesulfonate |
分子式 |
C15H22O3S |
分子量 |
282.4 g/mol |
IUPAC名 |
6-methylhept-5-en-2-yl 4-methylbenzenesulfonate |
InChI |
InChI=1S/C15H22O3S/c1-12(2)6-5-7-14(4)18-19(16,17)15-10-8-13(3)9-11-15/h6,8-11,14H,5,7H2,1-4H3 |
InChIキー |
YQUVVXHOSZUKBR-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC(C)CCC=C(C)C |
正規SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC(C)CCC=C(C)C |
同義語 |
6-Methyl-5-hepten-2-ol p-Toluenesulfonate; 6-Methy-5-hepten-2-ol 2-(4-Methylbenzenesulfonate) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



